molecular formula C24H28N2O3S B2499466 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline CAS No. 867040-25-3

3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline

Cat. No.: B2499466
CAS No.: 867040-25-3
M. Wt: 424.56
InChI Key: RQYGYQGNKIMOTM-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with a piperidinyl group, an ethoxy group, and a dimethylbenzenesulfonyl group

Preparation Methods

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions where the quinoline core is reacted with piperidine under basic conditions.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and ethoxy positions, using reagents like sodium hydride and alkyl halides.

    Sulfonation: The sulfonyl group can be modified through reactions with sulfonating agents, leading to the formation of sulfonic acids or sulfonamides.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: It is used in the study of cellular processes and pathways, often as a probe to investigate the function of specific proteins or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the piperidinyl group can interact with protein binding sites. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules. These interactions can modulate cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline include:

    Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are used in medicinal chemistry for their antimalarial properties.

    Piperidine derivatives: Compounds such as piperidine and its analogs are widely used in pharmaceuticals for their ability to interact with biological targets.

    Sulfonyl derivatives: Compounds like sulfonamides are known for their antibacterial properties and are used in various therapeutic applications.

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties not found in other compounds.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-4-29-19-9-11-22-21(15-19)24(26-12-6-5-7-13-26)23(16-25-22)30(27,28)20-10-8-17(2)18(3)14-20/h8-11,14-16H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYGYQGNKIMOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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